2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid is a heterocyclic compound that combines a pyrrole and a pyridine ring, specifically featuring a chlorine substituent on the pyrrole. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The compound is classified under the category of pyrrolopyridine derivatives, which are known for their diverse pharmacological properties.
The synthesis of 2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid typically involves several steps:
A common synthetic route includes the use of condensation reactions followed by cyclization under acidic or basic conditions. Specific reagents and conditions can vary, but typical solvents include acetic acid or dimethylformamide, and catalysts may be employed to facilitate the reaction.
The molecular formula of 2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid is CHClNO. The structure features:
The molecular weight is approximately 239.64 g/mol. The compound exhibits specific stereochemistry due to its heterocyclic nature, which influences its reactivity and biological interactions.
2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid can participate in various chemical reactions:
Common reagents for oxidation include potassium permanganate and chromium trioxide, while lithium aluminum hydride and sodium borohydride are used for reduction. Substitution reactions often involve halogens or amines as nucleophiles.
The mechanism of action for 2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid involves interactions with specific biological targets, such as enzymes or receptors. It may inhibit certain kinases or modulate signaling pathways relevant to various diseases, contributing to its potential therapeutic effects.
Relevant data indicates that the compound has high gastrointestinal absorption potential, making it suitable for oral administration in pharmaceutical formulations.
The applications of 2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid are significant in various scientific fields:
The synthesis of 2-{5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid relies on strategically designed condensation-cyclization sequences to construct the tricyclic core. A prevalent approach begins with ethyl 5-chloro-4-formylpyrrole-3-carboxylate, which undergoes Knoevenagel condensation with nitromethane to yield ethyl 5-chloro-4-(2-nitroethenyl)pyrrole-3-carboxylate. This nitrovinyl intermediate then reacts with in situ-generated azomethine ylides (e.g., from sarcosine and formaldehyde) via 1,3-dipolar cycloaddition, forming ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylate with high diastereoselectivity [6]. Subsequent hydrolysis under basic conditions (NaOH/EtOH, 80°C) cleaves the ester to deliver the corresponding carboxylic acid, which undergoes reductive cyclization using zinc/acetic acid to furnish the pyrrolopyridine core. Final oxidation or decarboxylation steps yield the target acetic acid derivative.
Critical to this pathway is the stereochemical control during cycloaddition, where polar aprotic solvents like DMF enhance endo selectivity, crucial for maintaining correct ring fusion geometry. The sequence typically achieves 28-35% overall yield across 5 steps, with the cyclization and decarboxylation stages identified as major yield-limiting steps [6]. Alternative routes employing Knorr-type condensations of chlorinated aminopyridines with α-halo carbonyl compounds show promise but suffer from regiochemical inconsistencies when unsubstituted pyrrolopyridines are used [2].
Table 1: Key Intermediates in Condensation-Cyclization Synthesis
Intermediate | Structure | Key Transformation | Yield Range |
---|---|---|---|
Ethyl 5-chloro-4-(2-nitroethenyl)pyrrole-3-carboxylate | O₂N-CH=C(H)-C4(Cl)=C3CO₂Et-C2=N-C1 | Nitroalkene formation | 85-92% |
Ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylate | N⁺O₂-C1H-C2H(NCH₃)-C3H-C4H(pyrrole) | 1,3-Dipolar cycloaddition | 65-75% |
5-Chloro-4-(4-aminopyrrolidin-3-yl)pyrrole-3-carboxylic acid | H₂N-pyrrolidine-pyrrole-CO₂H | Hydrolysis/reduction | 70-78% |
Functional group manipulation significantly impacts overall efficiency, particularly during the critical acetic acid side chain installation. Direct C-3 alkylation of pre-formed 5-chloropyrrolo[2,3-c]pyridine using ethyl bromoacetate under basic conditions (K₂CO₃/DMF) often results in N-alkylation byproducts, reducing yields to <25% [6]. To circumvent this, advanced intermediates like ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylate undergo tandem reduction-cyclization before side chain introduction, exploiting the nucleophilicity of the pyrrole ring at C-3.
Protection strategies prove indispensable: transient N1-TIPS protection (using tert-butyldiphenylsilyl chloride) during alkylation increases C-3 selectivity, boosting alkylation yields to 82-88%. Subsequent deprotection (TBAF/THF) and hydrolysis afford the target acid with minimal epimerization [6] [9]. Carboxyl group activation via mixed anhydride formation (using ethyl chloroformate) facilitates decarboxylative elimination during reductive cyclization, avoiding unwanted dimerization. These optimizations collectively improve overall yields from <20% to 38-42% in pilot-scale runs [6].
Regioselectivity during ring closure is profoundly influenced by solvent polarity and catalyst choice. Non-polar solvents (toluene, xylene) favor N-alkylation during Knorr-type cyclizations, while DMF and NMP promote C-C bond formation at C-3. Screening identifies dimethylacetamide (DMA) as optimal, providing a 9:1 C-3/N-regioisomer ratio at 110°C [2]. Catalytic systems further enhance control:
Microwave irradiation (150°C, sealed vessel) in DMA with catalytic p-TsOH reduces cyclization times from 12 hours to 25 minutes, suppressing thermal decomposition pathways. This approach consistently delivers >90% conversion with regioselectivity maintained at ≥95:5 C-3/N ratio [6].
Table 2: Solvent/Catalyst Systems for Regioselective Cyclization
System | Temperature | Time | C-3 Selectivity | Yield | Byproducts |
---|---|---|---|---|---|
DMF (neat) | 110°C | 12 h | 85:15 | 68% | N-Alkylated isomer (12%) |
DMA/ZnCl₂ (10 mol%) | 90°C | 6 h | 95:5 | 76% | Hydrolyzed ester (3%) |
NMP/Aliquat 336 | 120°C | 3 h | 89:11 | 73% | Dehalogenated product (5%) |
DMA/p-TsOH (microwave) | 150°C | 25 min | 97:3 | 91% | <2% (unspecified) |
Sustainable synthesis requires minimizing hazardous byproducts and energy consumption. Solvent selection plays a pivotal role: cyclization in 2-MeTHG (2-methyltetrahydrofuran) – derived from renewable feedstocks – achieves 88% yield with 90% reduction in waste toxicity compared to DMF [9]. Water-based colloidal systems (water/Triton X-100) enable nanoparticle-catalyzed cyclizations using Pd/CeO₂ nanocomposites (1 mol%), facilitating efficient catalyst recovery and reuse over 5 cycles without yield erosion [6].
Key innovations include:
These methods collectively reduce the E-factor (kg waste/kg product) from 43 (traditional route) to 8.5, primarily by eliminating halogenated solvents and minimizing aqueous workup requirements. Life cycle analysis confirms 65% lower cumulative energy demand for the green protocols [6] [9].
Table 3: Green Metrics Comparison for Synthetic Routes
Parameter | Traditional Route | Green Chemistry Route | Improvement |
---|---|---|---|
E-Factor (kg waste/kg product) | 43 | 8.5 | 80% reduction |
PMI (Process Mass Intensity) | 127 | 29 | 77% reduction |
Energy Consumption (kWh/mol) | 82 | 28 | 66% reduction |
Hazardous Solvent Volume (L/kg) | 310 | 15 | 95% reduction |
Catalyst Reuse Cycles | 0 | 5-7 | Infinite (vs. single-use) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7